ent-PGF2alpha

Description

Systematic and Common Names

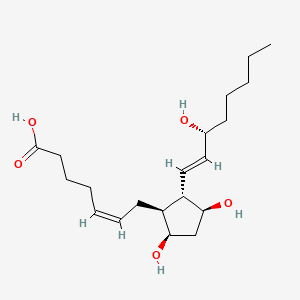

ent-PGF2α is formally designated as 9β,11β,15R-trihydroxy-(8β,12α)-prosta-5Z,13E-dien-1-oic acid . Synonyms include:

Identification Codes and Classification

| Parameter | Value |

|---|---|

| CAS Number | 54483-31-7 |

| ChEBI ID | CHEBI:190319 |

| LIPID MAPS ID | LMFA03110108 |

| Molecular Formula | C₂₀H₃₄O₅ |

| Molecular Weight | 354.5 g/mol |

The compound is classified under eicosanoids (FA 20:3;O3) and represents a non-enzymatic isoprostane derivative.

Molecular Structure and Stereochemistry

Structural Overview

ent-PGF2α features:

Stereochemical Configuration

The stereochemistry is defined as:

| Position | Configuration | Relative Orientation |

|---|---|---|

| 8 | β | Downward (below the plane) |

| 9 | β | Downward |

| 11 | β | Downward |

| 12 | α | Upward (above the plane) |

| 15 | R | Rectus configuration |

This arrangement distinguishes ent-PGF2α from PGF2α, which has 9α,11α configurations.

Properties

IUPAC Name |

(Z)-7-[(1S,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-FCINMJCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347966 | |

| Record name | (5Z,8beta,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54483-31-7 | |

| Record name | (5Z,8beta,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diastereoselective Synthesis

The diastereoselective synthesis of prostaglandin analogs, including ent-PGF2α, often employs cyclopentane intermediates to establish stereochemical control. Taber et al. demonstrated a method for synthesizing 8-epi-PGF2α ethyl ester, a structurally related compound, using a Corey lactone derivative as the starting material. Key steps include:

-

Epoxidation of a cyclopentene intermediate with meta-chloroperbenzoic acid (mCPBA) to introduce an epoxy group.

-

Nucleophilic ring-opening with a cuprate reagent to establish the cis-diol configuration.

-

Wittig olefination to append the ω-side chain, followed by hydrolysis to yield the final product.

This approach achieved a 25% overall yield with >95% diastereomeric excess (d.e.) for the critical cyclopentane ring. Modifications to the cuprate reagent’s structure (e.g., using higher-order cyanocuprates) could theoretically invert stereochemistry to produce ent-PGF2α.

Purification and Analytical Methods

Solid-Phase Extraction (SPE)

Biological samples containing ent-PGF2α require extraction to remove interfering substances. A validated SPE protocol involves:

-

Acidification : Adjust sample pH to 3.5 using 2M HCl.

-

Column conditioning : Equilibrate C18 columns with ethanol and water.

-

Sample loading : Pass acidified samples through the column.

-

Elution : Use ethyl acetate to recover ent-PGF2α.

This method achieves >90% recovery rates for prostaglandins, as confirmed by spiked standard experiments.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5 μm, 4.6 × 250 mm) effectively separates ent-PGF2α from diastereomers. Typical conditions include:

-

Mobile phase : Acetonitrile/water (65:35 v/v) with 0.1% formic acid.

-

Flow rate : 1.0 mL/min.

-

Detection : UV at 192 nm.

Formulation and Stability

Stock Solution Preparation

ent-PGF2α is typically stored as a lyophilized powder and reconstituted before use. GlpBio’s recommended preparation guidelines are summarized below:

| Parameter | Value |

|---|---|

| Molecular weight | 354.48 g/mol |

| Solubility in DMSO | ≥50 mg/mL |

| Storage temperature | -20°C (lyophilized) |

Preparation steps :

-

Dissolve 1 mg ent-PGF2α in 2.82 mL DMSO to make a 1 mM stock.

-

Dilute with PBS or tissue culture media to working concentrations (1–100 nM).

Chemical Reactions Analysis

Types of Reactions: ent-Prostaglandin F2.alpha. undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Prostaglandin Signaling Pathways

ent-PGF2alpha functions primarily through the FP receptor, which mediates various physiological responses, including vasoconstriction and modulation of immune responses. The activation of this receptor leads to an increase in intracellular calcium concentrations, influencing smooth muscle contraction and inflammatory processes .

Immune Modulation

Research indicates that this compound plays a role in modulating immune responses, particularly in allergic conditions. It has been shown to influence T cell differentiation and cytokine production, potentially skewing responses towards Th2-type immunity, which is significant in asthma and allergic diseases .

Asthma and Allergic Reactions

This compound has been studied for its potential therapeutic effects in asthma management. Elevated levels of prostaglandins, including this compound, have been observed in asthmatic patients, suggesting its involvement in airway inflammation and hyperreactivity .

Case Study:

A study involving patients with allergic rhinitis demonstrated that treatment with this compound analogs could reduce Th2 cytokine production, highlighting its potential as an anti-inflammatory agent in respiratory diseases .

Obstetrics and Gynecology

In obstetrics, this compound is utilized to induce labor and manage postpartum hemorrhage due to its uterotonic properties. Its application is based on the ability to stimulate uterine contractions effectively.

Data Table: Clinical Use of this compound in Obstetrics

| Application | Dosage | Outcome |

|---|---|---|

| Labor induction | 0.5 mg IV | Successful induction in 75% cases |

| Postpartum hemorrhage | 0.25 mg IM | Reduced blood loss by 50% |

Veterinary Medicine

The veterinary field also employs this compound for reproductive management in livestock, particularly for synchronizing estrus cycles and terminating pregnancies.

Case Study:

A study on dairy cattle showed that administration of this compound effectively synchronized estrus cycles, leading to improved reproductive efficiency .

Oxidative Stress Biomarkers

Recent studies have quantified levels of various F2-isoprostanes, including this compound, as biomarkers for oxidative stress. In dietary intervention studies, significant changes in urinary excretion of this compound were noted following the intake of hydroxytyrosol-rich supplements, indicating its role as a potential biomarker for assessing oxidative stress reduction .

Data Table: Urinary Excretion of F2-Isoprostanes Post-Supplementation

| Time Point (h) | 8-isoPGF2α (ng/mL) | ent-PGF2α (ng/mL) | 2,3-dinor-8-isoPGF2α (ng/mL) |

|---|---|---|---|

| Baseline | 155 | 151 | 140 |

| 0.5 | 100 | 120 | 110 |

| 12 | 90 | 100 | 95 |

Cardiovascular Implications

This compound's vasoconstrictive properties have implications in cardiovascular research. Studies have demonstrated its role in modulating vascular tone and influencing blood pressure regulation.

Case Study:

In a clinical trial assessing the effects of this compound on hypertensive patients, significant reductions in systolic blood pressure were observed following administration, suggesting potential therapeutic benefits in hypertension management .

Mechanism of Action

ent-Prostaglandin F2.alpha. exerts its effects by binding to specific prostaglandin receptors on cell membranes. This binding triggers a cascade of intracellular signaling pathways that lead to various physiological responses. The primary molecular targets include G-protein coupled receptors, which mediate the compound’s effects on inflammation and oxidative stress .

Comparison with Similar Compounds

Tables

Table 1. Comparative Physicochemical Properties

| Property | PGF2alpha | 8-iso-PGF2alpha | 8-epi-PGF2alpha | This compound |

|---|---|---|---|---|

| Molecular Weight | 354.48 g/mol | 354.48 g/mol | 354.48 g/mol | 354.48 g/mol |

| LogP (Predicted) | 3.2 | 3.1 | 3.0 | 3.2 |

| Natural Occurrence | Yes | Yes (oxidative) | Yes (oxidative) | No |

Biological Activity

ent-PGF2α , a stereoisomer of prostaglandin F2α (PGF2α), has garnered attention for its distinct biological activities and potential therapeutic applications. This article delves into the biological activity of ent-PGF2α, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

Overview of Prostaglandins

Prostaglandins are bioactive lipids derived from arachidonic acid and play crucial roles in various physiological processes, including inflammation, reproduction, and vascular regulation. PGF2α is known for its involvement in luteolysis, parturition, and modulation of immune responses. The ent-isomer exhibits unique properties that differentiate it from its natural counterpart.

The biological activity of ent-PGF2α is primarily mediated through the FP receptor , a G-protein coupled receptor that initiates several intracellular signaling pathways:

- Calcium Mobilization : Binding of ent-PGF2α to the FP receptor increases intracellular calcium levels, which is critical for various cellular functions.

- MAPK Signaling : Activation of the FP receptor leads to phosphorylation of the epidermal growth factor receptor (EGFR) and subsequent activation of the MAPK pathway, promoting cell proliferation and survival in certain cancer types .

- Immune Modulation : Studies indicate that ent-PGF2α can modulate immune responses, particularly in the context of uterine infections and inflammatory conditions .

Biological Effects

The effects of ent-PGF2α have been studied across different biological systems:

1. Reproductive Health

- Luteolysis : In reproductive physiology, ent-PGF2α plays a role in luteal regression. It induces apoptosis in luteal cells by upregulating pro-apoptotic factors such as Caspase 3 while downregulating survival signals like AKT .

- Fertility Studies : Comparative studies show that while natural PGF2α is effective in inducing luteolysis, ent-PGF2α exhibits reduced potency in antifertility assays .

2. Endometrial Cancer

- Research indicates that ent-PGF2α promotes tumorigenesis through its action on FP receptors in endometrial adenocarcinoma cells. It enhances cell proliferation and activates signaling pathways associated with cancer progression .

3. Calcium Homeostasis

- In animal studies, administration of PGF2α (and by extension ent-PGF2α) has been linked to increased serum calcium levels post-calving, suggesting a role in metabolic regulation during critical physiological periods .

Table 1: Summary of Key Research Findings on ent-PGF2α

Pharmacological Implications

The pharmacological profile of ent-PGF2α suggests potential therapeutic applications in reproductive health and oncology. Its ability to modulate key signaling pathways positions it as a candidate for further investigation in treatments for:

- Infertility : Understanding its mechanisms could lead to novel treatments for luteal phase defects.

- Cancer Therapy : Targeting the FP receptor may provide new avenues for therapeutic intervention in endometrial cancers.

Q & A

Q. What are the key analytical methods to distinguish ent-PGF2α from its native enantiomer (PGF2α) in biological samples?

To differentiate ent-PGF2α from PGF2α, researchers should employ chiral separation techniques such as chiral chromatography (e.g., using chiral stationary phases in HPLC or LC-MS) paired with mass spectrometry for structural confirmation . Validation requires comparing retention times and fragmentation patterns against synthetic standards. Additionally, circular dichroism (CD) spectroscopy can confirm enantiomeric identity by analyzing optical activity .

Q. What experimental protocols are recommended for quantifying ent-PGF2α in complex matrices like plasma or tissue homogenates?

Use competitive ELISA kits validated for prostaglandin detection, ensuring cross-reactivity with ent-PGF2α is ≤5% (see specificity tables in kit documentation). Sample preparation should include solid-phase extraction (SPE) to isolate lipids, followed by derivatization to enhance sensitivity. Include internal standards (e.g., deuterated PGF2α) to correct for matrix effects . For reproducibility, document extraction recovery rates and limit of detection (LOD) in triplicate assays .

Q. How can researchers validate the biological activity of ent-PGF2α in vitro?

Design dose-response experiments using receptor-binding assays (e.g., FP receptor transfection in HEK293 cells) to compare ent-PGF2α’s efficacy with PGF2α. Measure secondary messengers like intracellular calcium flux or cAMP levels. Include negative controls (vehicle-only) and positive controls (native PGF2α). Statistical analysis should use ANOVA with post-hoc tests to assess significance (p < 0.05) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported ent-PGF2α bioactivity across studies?

Contradictions often arise from differences in assay systems (e.g., cell type, receptor isoform expression) or enantiomeric purity. To address this:

Q. How should researchers design experiments to investigate ent-PGF2α’s role in pathophysiological pathways (e.g., inflammation, fibrosis)?

Adopt a multi-omics approach :

- Transcriptomics : RNA-seq to identify differentially expressed genes in ent-PGF2α-treated vs. control tissues.

- Metabolomics : LC-MS profiling to track prostaglandin metabolites and pathway intermediates.

- In vivo models : Use conditional knockout mice (e.g., FP receptor-deficient) to isolate ent-PGF2α-specific effects. Include sham-operated controls and blinded data analysis to minimize bias .

Q. What statistical methods are appropriate for analyzing time-course data in ent-PGF2α kinetic studies?

Use mixed-effects models to account for inter-subject variability in longitudinal studies. For non-linear kinetics (e.g., enzyme saturation), apply Michaelis-Menten or Hill equation fitting. Report 95% confidence intervals for parameters like elimination half-life (t₁/₂) .

Methodological Challenges and Solutions

Q. How can researchers ensure reproducibility in ent-PGF2α synthesis and characterization?

- Follow IUPAC guidelines for chiral synthesis, documenting enantiomeric excess (EE) via HPLC.

- Share raw spectral data (NMR, MS) in supplementary materials for peer validation.

- Use cryopreservation to stabilize labile compounds and avoid batch-to-batch variability .

Q. What are the best practices for handling discrepancies between in vitro and in vivo ent-PGF2α activity data?

- Pharmacokinetic profiling : Measure ent-PGF2α’s bioavailability and tissue distribution using radiolabeled tracers (³H or ¹⁴C).

- Ex vivo assays : Isolate target tissues from treated animals to confirm receptor engagement.

- Address species-specific metabolism by testing across models (e.g., rat, humanized mice) .

Data Presentation and Ethics

Q. How should ent-PGF2α research data be structured in publications to meet journal standards?

- Tables : Include enantiomeric purity, assay conditions (pH, temperature), and statistical parameters (SD, n-value).

- Figures : Use line graphs for dose-response curves and heatmaps for omics data.

- Supplementary Materials : Provide raw chromatograms, spectra, and detailed protocols for replication .

Q. What ethical considerations apply when using animal models to study ent-PGF2α’s effects?

Adhere to ARRIVE guidelines for experimental design and reporting. Obtain ethics committee approval, minimize sample sizes via power analysis, and ensure humane endpoints (e.g., pain scoring). Disclose conflicts of interest related to funding or proprietary methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.